molecular formula C14H16FNO2 B2362887 2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287262-30-8

2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2362887
CAS No.: 2287262-30-8
M. Wt: 249.285
InChI Key: CJRJGSJFTWJZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the bicyclo[1.1.1]pentane core, followed by the introduction of the amino and acetic acid functional groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
  • 2-Amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Uniqueness

What sets 2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid apart from similar compounds is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methyl group in specific positions enhances its binding affinity and selectivity towards certain biological targets.

Properties

IUPAC Name

2-amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-8-2-3-9(15)4-10(8)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRJGSJFTWJZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C23CC(C2)(C3)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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